![molecular formula C15H11ClFN5O3S3 B11408700 5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11408700.png)
5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and 2-methanesulfonylpyrimidine-4-carboxylic acid.
Formation of Thiadiazole Ring: The 1,3,4-thiadiazole ring is formed by reacting thiosemicarbazide with the appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: The thiadiazole derivative is then coupled with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Product Formation: The final step involves the chlorination of the intermediate product using thionyl chloride or another chlorinating agent to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro group if present in any derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine and fluorine positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: It is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Diagnostic Tools: The compound can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: It can be used in the formulation of pesticides and herbicides.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceutical drugs.
Mecanismo De Acción
The mechanism of action of 5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-Methanesulfonyl-4-chloropyrimidine
Uniqueness
- Structural Complexity : The presence of multiple functional groups and heterocyclic rings makes it structurally unique.
- Biological Activity : It exhibits a broad spectrum of biological activities, making it a versatile compound for various applications.
- Synthetic Accessibility : The compound can be synthesized using relatively straightforward synthetic routes, making it accessible for research and industrial applications.
Propiedades
Fórmula molecular |
C15H11ClFN5O3S3 |
|---|---|
Peso molecular |
459.9 g/mol |
Nombre IUPAC |
5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11ClFN5O3S3/c1-28(24,25)14-18-6-10(16)11(19-14)12(23)20-13-21-22-15(27-13)26-7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3,(H,20,21,23) |
Clave InChI |
LSHWTKCVEIITHC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


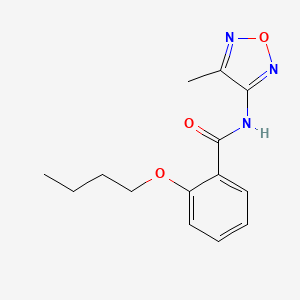
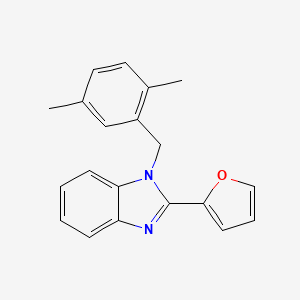
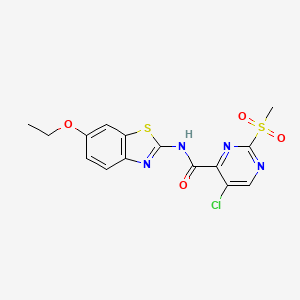
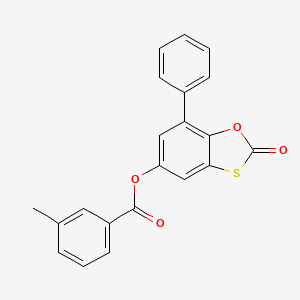
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11408646.png)
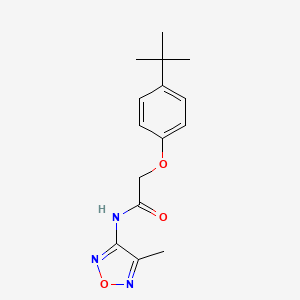
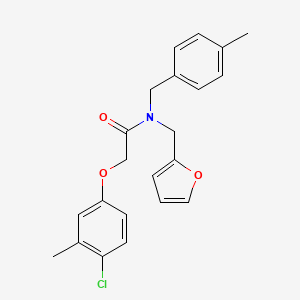
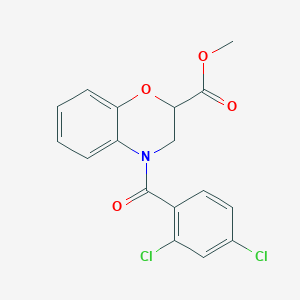
![ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11408668.png)
![2-(4-chlorophenoxy)-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B11408676.png)
![Diethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11408689.png)
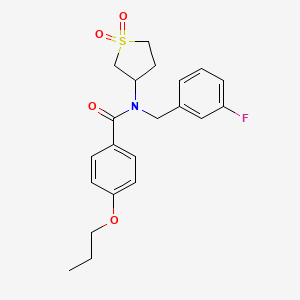
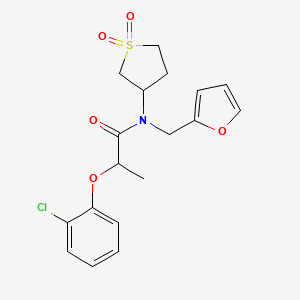
![1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole](/img/structure/B11408694.png)
